3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one
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Overview
Description
(3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazinoisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with an appropriate pyrazinoisoquinolinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroquinoline derivatives: Share structural similarities and may exhibit comparable biological activities.
Isoquinolinone derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Uniqueness
What sets (3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE apart is its unique combination of a pyrazinoisoquinolinone core with a chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN2O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-7-5-14(6-8-15)19(24)11-17-20(25)23-10-9-13-3-1-2-4-16(13)18(23)12-22-17/h1-8,11,18,22H,9-10,12H2/b17-11+ |
InChI Key |
ARESULWAIJQSSD-GZTJUZNOSA-N |
Isomeric SMILES |
C1CN2C(CN/C(=C/C(=O)C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C41 |
Canonical SMILES |
C1CN2C(CNC(=CC(=O)C3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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